molecular formula C11H7BrF4N2 B3033219 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 1004018-33-0

1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B3033219
CAS No.: 1004018-33-0
M. Wt: 323.08 g/mol
InChI Key: WMLCBPHIPJNNDM-UHFFFAOYSA-N
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Description

1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-bromo-2,3,5,6-tetrafluorophenyl group and two methyl groups

Scientific Research Applications

1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving protein-protein interactions and enzyme inhibition, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research into its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders, is ongoing.

    Industry: The compound’s unique properties make it suitable for use in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Future Directions

The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and materials science. Future research could explore the synthesis of this compound and its potential applications .

Preparation Methods

The synthesis of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorobenzene with 3,5-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole can be compared to other similar compounds, such as:

    4-bromo-2,3,5,6-tetrafluorophenylboronic acid: This compound shares the 4-bromo-2,3,5,6-tetrafluorophenyl group but differs in its functional groups and applications.

    1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide: This compound has a similar aromatic substitution but includes an imidazolium ring and additional substituents, leading to different properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2/c1-4-3-5(2)18(17-4)11-9(15)7(13)6(12)8(14)10(11)16/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLCBPHIPJNNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)Br)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole

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